
Carbonate (calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium carbonate is a chemical compound with the formula CaCO₃. It is a common substance found in rocks as the minerals calcite and aragonite, and it is the main component of pearls and the shells of marine organisms, snails, and eggs. Calcium carbonate is used in various industries, including construction, pharmaceuticals, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium carbonate can be synthesized through several methods:
Precipitation Method: This involves the reaction of calcium hydroxide (slaked lime) with carbon dioxide to form calcium carbonate and water[ \text{Ca(OH)}_2 + \text{CO}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Metathesis Reaction: This method involves the reaction of calcium chloride with sodium carbonate to produce calcium carbonate and sodium chloride[ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]
Industrial Production Methods
Industrial production of calcium carbonate involves:
Chemical Reactions Analysis
Types of Reactions
Calcium carbonate undergoes several types of reactions:
Decomposition: When heated to 1200K, calcium carbonate decomposes to form calcium oxide and carbon dioxide[ \text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2 ]
Acid-Base Reaction: Calcium carbonate reacts with hydrochloric acid to produce calcium chloride, carbon dioxide, and water[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Common Reagents and Conditions
Reagents: Hydrochloric acid, sulfuric acid, carbon dioxide.
Conditions: Reactions typically occur at room temperature for acid-base reactions, while decomposition requires high temperatures.
Major Products
Calcium oxide: from decomposition.
Calcium chloride: from acid-base reactions.
Scientific Research Applications
Calcium carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in the study of biomineralization processes and as a component in cell culture media.
Medicine: Used as an antacid and a calcium supplement.
Industry: Utilized in the production of paper, plastics, paints, and as a filler material in various products.
Mechanism of Action
Calcium carbonate acts by neutralizing gastric acidity, which increases the pH of the stomach and duodenum. This neutralization process inhibits the action of pepsin, an enzyme involved in digestion. Additionally, calcium carbonate can increase bicarbonate ions and prostaglandins, providing cytoprotective effects .
Comparison with Similar Compounds
Calcium carbonate can be compared with other calcium compounds such as:
Calcium oxide (CaO): Known as quicklime, it is produced by heating calcium carbonate. It is used in construction and industrial processes.
Calcium hydroxide (Ca(OH)₂):
Calcium sulfate (CaSO₄): Used in the production of plaster and as a coagulant in food processing.
Calcium carbonate is unique due to its widespread availability, versatility, and extensive use in various industries.
Properties
Molecular Formula |
CH2CaO3+2 |
|---|---|
Molecular Weight |
102.10 g/mol |
IUPAC Name |
calcium;carbonic acid |
InChI |
InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2 |
InChI Key |
VTYYLEPIZMXCLO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





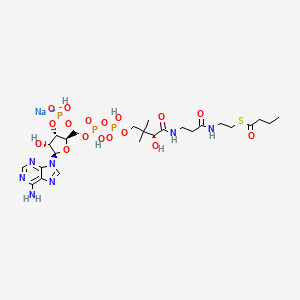
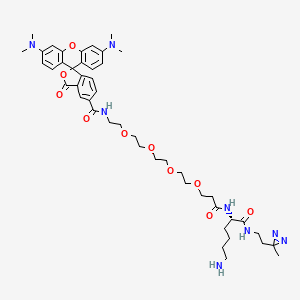
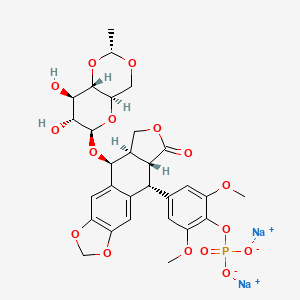
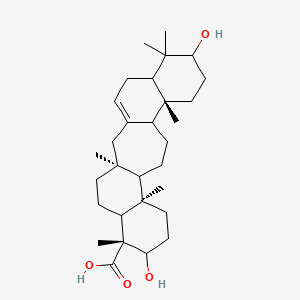

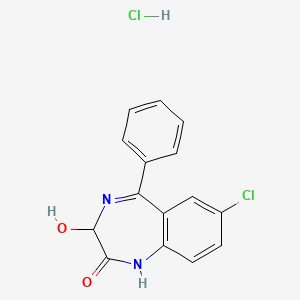
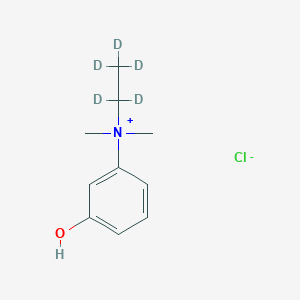

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)


